molecular formula C12H6F2N2O2 B1672872 Fludioxonil CAS No. 131341-86-1

Fludioxonil

Cat. No. B1672872
CAS RN: 131341-86-1
M. Wt: 248.18 g/mol
InChI Key: MUJOIMFVNIBMKC-UHFFFAOYSA-N
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Description

Fludioxonil is a synthetic phenylpyrrole fungicide[][]. It plays a crucial role in biochemical reactions by inhibiting the Mitogen-Activated Protein Kinase (MAPK) involved in osmotic signal transduction[]. It interacts with the group III two-component hybrid histidine kinase MoHik1p in the filamentous fungus Magnaporthe oryzae[].

In terms of cellular effects, Fludioxonil disrupts cell integrity, changes cell morphology, and induces apoptosis[]. It also causes severe growth defects and abnormal hyphae, with features such as enhanced septation, a decrease in the number of nuclei, nuclear fragmentation, and hypertrophy of vacuoles[].

The molecular mechanism of Fludioxonil involves blocking the protein kinase involved in glycerol biosynthesis[]. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway[].  

Synthetic Analysis

Reaction equation:

The synthesis of fludioxonil involves several steps. A key intermediate is (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl) acrylonitrile. The overall reaction equation can be summarized as follows:

Bromoacetonitrile triphenylphosphate + 4-formyl-2,2-difluoro-1,3-benzodioxol → (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl) acrylonitrile

Reaction conditions:

The synthesis conditions of fludioxonil are as follows:

Toluene solution of bromoacetonitrile

Triphenylphosphine

Reflux reaction

TosMIC (methylbenzenesulfonylmethyl isocyanide) is the key reagent []

Reaction steps:

The synthesis steps include:

Preparation of bromoacetonitrile triphenylphosphate.

Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxol

4-Formyl-2,2-difluoro-1,3-benzodioxole reacts with bromoacetonitrile triphenyl phosphate to afford the desired intermediate [].

Reaction Mechanism:

The detailed reaction mechanism involves regioselective lithiation of 2,2-difluorobenzodioxole followed by intermediate conversion with TosMIC[].

Safety and Environmental Considerations:

Safety: The synthesis process should follow standard safety protocols, especially when handling toxic or reactive intermediates.

Environmental Impact: Although Fludioxonil is considered safe, it is critical to minimize waste and follow environmentally friendly practices during the production process[][][].

Molecular Structure

Atomic Arrangement:

Fludioxonil has the chemical formula C₁₂H₆F₂N₂O₂.

Its atoms are arranged in a specific order, forming a cyclic structure with attached functional groups.

Bonding Types:

Fludioxonil contains various types of chemical bonds:

Carbon-carbon (C-C) single bonds

Carbon-nitrogen (C-N) single bonds

Carbon-oxygen (C-O) single bonds

Carbon-fluorine (C-F) single bonds

Carbon-nitrile (C≡N) triple bond

Geometry:

The geometry of Fludioxonil is determined by its molecular structure.

It consists of a central pyrrole ring (five-membered) with attached substituents.

The benzodioxole moiety (a fused benzene and dioxole ring) is also part of the structure[][].

Electron Cloud Distribution:

Fludioxonil’s electron cloud distribution is influenced by its functional groups.

The electronegative fluorine atoms pull electron density toward themselves, affecting the overall charge distribution[][].

Stereochemistry:

Fludioxonil does not exhibit significant stereochemistry due to its symmetric structure.

It lacks chiral centers, so it is achiral (non-chiral).

Resonance Structures:

Fludioxonil’s resonance structures involve electron delocalization within the benzodioxole ring.

The oxygen atoms participate in resonance, leading to stability and aromatic character[][].

Mechanism Of Action

Target of Action:

Fludioxonil primarily acts on a specific protein unique to fungi, known as a hybrid histidine kinase (HHK). This protein plays a crucial role in the fungicide’s mode of action.

Mode of Action:

Initially developed to protect seeds during storage, Fludioxonil effectively limits mold damage and extends the shelf life of produce after harvest.

Fludioxonil induces a form of cellular stress called oxidative stress in fungi. This stress arises from a combination of oxygen in the air and cell damage due to stressors like ultraviolet light.

The fungicide inhibits one of the enzymes involved in metabolizing sugars, leading to the release of extra methylglyoxal.

Methylglyoxal activates a biochemical cascade within the fungal cells, ultimately triggering cell death[].

Result of Action:

Fludioxonil disrupts essential cellular processes, hampering the development and spread of various fungal pathogens.

By interfering with protein kinase activity, it compromises fungal growth and survival[].

Physical Properties

State:

Fludioxonil exists as a solid at standard temperature and pressure (STP).

Color and Appearance:

The compound appears as a white crystalline powder.

Its texture is generally smooth.

Density:

The predicted density of Fludioxonil is approximately 1.55 g/cm³[].

Melting Point and Boiling Point:

Melting Point: 199.4°C

Boiling Point: 420.4°C (predicted)[].

Solubility:

Fludioxonil has low solubility in water, with a solubility of 1.8 mg/L at 25°C[].

It is more soluble in organic solvents.

Electrical Conductivity and Thermal Conductivity:

As a solid, it is to be a poor conductor in both aspects.

Refractive Index:

The refractive index of Fludioxonil is approximately 1.622[].

Chemical Properties

Chemical Reaction Types: Fludioxonil is a synthetic phenylpyrrole compound. It doesn’t undergo significant chemical reactions within the context of fungicidal activity. However, it does interact with fungal enzymes and disrupts their function, leading to inhibition of fungal growth.

Reactivity:

Water: Fludioxonil is relatively stable in water, with low solubility.

Acids and Bases: It is non-reactive with common acids and bases.

Oxygen: Fludioxonil is not highly reactive with oxygen under normal conditions.

Redox Property: Fludioxonil is not a strong oxidizing or reducing agent. Its primary mode of action is through enzyme inhibition rather than redox reactions.

Acidity and Alkalinity: Fludioxonil is neutral (neither acidic nor alkaline) and does not significantly affect pH.

Stability:

Thermal Stability: It is stable up to its melting point (199.4°C).

Decomposition: Fludioxonil may decompose under extreme conditions (e.g., high temperatures or prolonged exposure to UV light).

Toxicity:

Fludioxonil is considered moderately toxic to humans. It is classified as a fungicide with low acute toxicity.Chronic exposure may cause skin or eye irritation.

Biochemical Properties

Cellular Effects: Fludioxonil has significant effects on cells. It disrupts cell integrity, changes cell morphology, and induces apoptosis[]. It also causes severe growth defects and abnormal hyphae, with features such as enhanced septation, a decrease in the number of nuclei, nuclear fragmentation, and hypertrophy of vacuoles[].

Molecular Mechanism: The molecular mechanism of Fludioxonil involves blocking the protein kinase involved in glycerol biosynthesis[]. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway[].

Time Effect: The effect of Fludioxonil changes over time. For example, the effectiveness of the fungicide was determined 6 days after incubation under certain conditions[]. Also, new research shows that fungi exposed to Fludioxonil experience a spike in the concentration of a reactive stress molecule that triggers a biochemical cascade in fungi that leads to cell death[].

Scientific Research Applications

Crop Protection and Fungicidal Activity:

Description: Fludioxonil is widely used as a fungicide to protect crops from various fungal diseases.

Application: It effectively controls seed-borne and soil-borne pathogens, including Fusarium spp., Rhizoctonia spp., and Botrytis cinerea.

Mechanism: Fludioxonil disrupts fungal cell wall synthesis and inhibits spore germination.

Crop Use: Commonly applied to cereals (wheat, barley, rice), vegetables, fruits, and ornamental plants[].

Post-Harvest Disease Management:

Description: Fludioxonil helps extend the shelf life of harvested produce.

Application: It prevents post-harvest decay caused by fungi during storage and transportation.

Mechanism: Fludioxonil inhibits fungal growth on fruits, vegetables, and grains.

Examples: Apples, grapes, citrus fruits, and stored grains benefit from fludioxonil treatments[].

Wood Preservation:

Description: Fludioxonil is used in wood protection formulations.

Application: It prevents wood decay caused by fungi and molds.

Mechanism: Fludioxonil penetrates wood and provides long-lasting protection.

Use Cases: Construction timber, utility poles, and wooden structures[].

Seed Treatment:

Description: Fludioxonil is a key seed treatment fungicide.

Application: It protects seeds from fungal pathogens during storage and germination.

Benefits: Improved seedling emergence, disease resistance, and crop yield.

Crops: Corn, soybeans, cotton, and sunflower seeds[].

Aquatic Ecosystem Management:

Description: Fludioxonil has aquatic applications.

Use: It controls fungal diseases in fish hatcheries and aquaculture systems.

Benefit: Reduces mortality due to fungal infections[].

Research in Plant-Microbe Interactions:

Description: Scientists study fludioxonil’s impact on plant-microbe interactions.

Focus: Understanding its effects on beneficial soil microbes, mycorrhizal fungi, and rhizosphere communities.

Implications: Balancing disease control with ecosystem health[].

Antifungal Coatings and Materials:

Description: Researchers explore fludioxonil for antifungal coatings.

Applications: Coating surfaces (e.g., medical devices, textiles) to prevent fungal growth.

Challenges: Ensuring safety and durability[].

Environmental Fate and Ecotoxicology:

Description: Scientists investigate fludioxonil’s behavior in soil, water, and air.

Studies: Degradation pathways, persistence, and impact on non-target organisms.

Risk Assessment: Balancing efficacy with environmental safety[].

Future Directions

Exploring Osmotic Stress Pathway and Secondary Metabolism: Future research in the area of Fludioxonil is expected to further investigate the processes regulated through the osmotic stress pathway in fungal pathogens like Sclerotinia sclerotiorum. One particular focus is the potential link between secondary metabolism and osmotic stress signaling. This could lead to a better understanding of how these processes interact and their implications for fungal biology and agriculture[].

Assessing Impacts of Mutations in OS1: Another key area of future research is to assess the impacts of mutations in the osmotic stress response gene OS1 on global transcriptional regulatory networks. Such studies will likely explore how mutations in this gene affect the overall functioning of the cell and its response to environmental stresses[].

Studying Transcriptional Regulation by HOG Pathway Members: Future studies may also focus on assessing the impacts on the expression of genes that are known to be transcriptionally regulated by members of the HOG pathway in other organisms like yeast. This could provide insights into how these genes function in different species and under different environmental conditions[].

Targeted Gene Deletion and Osmotic Stress Conditions: A major gap identified in current studies is the lack of targeted gene deletion strains for OS1. Future research could include targeted gene deletion of OS1 in Sclerotinia sclerotiorum to elucidate the effects of mutations more precisely. Additionally, expanding research to include transcriptomic analysis under osmotic stress conditions would provide a more comprehensive understanding of the role of the HOG pathway and its associated genes[].

properties

IUPAC Name

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOIMFVNIBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2032398
Record name Fludioxonil
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Molecular Weight

248.18 g/mol
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Physical Description

Pale to colorless solid; [ACGIH]
Record name Fludioxonil
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Solubility

In water, 1.8 mg/L at 25 °C, Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)
Record name Fludioxonil
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Density

1.54 at 20 °C
Record name Fludioxonil
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Vapor Pressure

2.93X10-9 mm Hg at 25 °C
Record name Fludioxonil
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Product Name

Fludioxonil

Color/Form

Colorless crystals, Yellow-ish crystals

CAS RN

131341-86-1
Record name Fludioxonil
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Record name Fludioxonil
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Record name 1H-Pyrrole-3-carbonitrile, 4-(2,2-difluoro-1,3-benzodioxol-4-yl)
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Record name FLUDIOXONIL
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Melting Point

199.8 °C
Record name Fludioxonil
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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